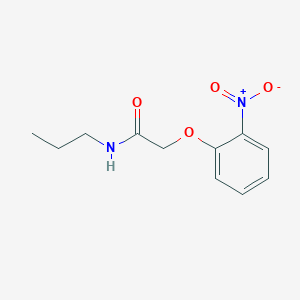
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as PBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBZ belongs to the class of benzoxazinone derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, it has been suggested that 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been found to modulate the activity of various signaling pathways involved in cancer cell growth and survival, including the Akt and MAPK pathways.
実験室実験の利点と制限
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has also been shown to exhibit low toxicity in vitro and in vivo. However, one limitation of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is the development of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, which may provide insights into its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in vivo, as well as its potential interactions with other drugs.
合成法
The synthesis of 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminobenzoic acid with piperidine and isocyanate. The resulting product is then subjected to cyclization to form 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. This method has been reported to yield 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one with high purity and yield.
科学的研究の応用
6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 6-(piperidin-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.
特性
IUPAC Name |
6-(piperidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13-9-19-12-5-4-10(8-11(12)15-13)14(18)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZRMPEVIBPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7470100.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)



![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)


![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)

